4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a benzamide group at the 6-position and a fluorine atom at the para-position of the benzamide ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in fungal infections and other diseases. The compound’s synthesis typically involves cyclization reactions of thiazole precursors with carbonyl-containing reagents, followed by functionalization of the benzamide moiety .
Properties
IUPAC Name |
4-fluoro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIPIQZGIQMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials, such as 4-fluorobenzamide and thiazolo[3,2-a]pyrimidin-6-ol, under acidic or basic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the fused thiazolo[3,2-a]pyrimidine ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be utilized to study various biological processes. Its potential as a probe or inhibitor in biochemical assays makes it a useful tool for understanding enzyme mechanisms and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It can be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide can be contextualized against several closely related analogs, as highlighted in the literature:
Structural Analogues
4-Methoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide Structure: Substitutes the fluorine atom with a methoxy group at the benzamide’s para-position. This derivative was synthesized via condensation of 2-amino-4-aryl thiazoles with benzoyl chlorides and demonstrated moderate antifungal activity . Activity: Exhibited 60% inhibition against Aspergillus niger at 100 ppm, lower than the fluoro derivative’s potency .
N-(5-Oxo-3,7-diaryl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide Derivatives Structure: Features additional aryl substituents at the 3- and 7-positions of the thiazolo-pyrimidine core. Synthesis: Prepared via cyclization of 2-amino-4-aryl thiazoles with diketene derivatives. Activity: Derivatives with electron-withdrawing groups (e.g., chloro, nitro) showed enhanced fungicidal activity, with compound IVd (4-chloro substitution) achieving 85% inhibition against Fusarium oxysporum at 100 ppm, comparable to the commercial fungicide Dithane M-45 .
Ethyl 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Hydrochloride
- Structure : Replaces the benzamide group with an ethyl carboxylate.
- Applications : Serves as a key intermediate in synthesizing bioactive thiazolo-pyrimidines. The ester group facilitates further functionalization, such as amidation to produce benzamide derivatives .
Functional Comparison
Key Research Findings
- Antifungal Efficacy : Fluorine substitution at the benzamide’s para-position correlates with enhanced antifungal activity compared to methoxy or unsubstituted analogs. This is attributed to increased lipophilicity and improved membrane penetration .
- Synthetic Flexibility : The thiazolo-pyrimidine core allows modular substitution, enabling tuning of electronic and steric properties. For example, diaryl substitutions at the 3- and 7-positions (as in IVd) significantly boost activity .
- Spectroscopic Characterization : NMR and MS data confirm structural integrity across derivatives. For instance, the ¹H NMR of 4-methoxy analogs shows distinct aromatic proton signals at δ 7.8–8.2 ppm, while the fluoro derivative exhibits a deshielded fluorine-coupled singlet .
Biological Activity
4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for diverse pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy against various biological targets, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C19H17FN4O3S. The presence of a fluorine atom and a benzamide group contributes to its unique structural features that influence its biological activity. The synthesis of this compound typically involves several steps starting from simpler precursors, utilizing techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors within cellular pathways. These interactions may modulate enzyme activity or receptor signaling, leading to various physiological effects such as reduced inflammation or inhibition of cancer cell proliferation .
Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives demonstrate cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications on the phenyl ring and the thiazole moiety significantly impact anticancer efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A-431 (human epidermoid carcinoma) | < 10 | Induces apoptosis via Bcl-2 inhibition |
| Compound 2 | U251 (human glioblastoma) | 23.30 ± 0.35 | Inhibits tubulin polymerization |
| Compound 3 | HepG2 (human liver carcinoma) | >1000 | Modulates cell cycle arrest |
Antimicrobial Activity
The thiazole and pyrimidine moieties are well-documented for their antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances their antimicrobial potency .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. One particular derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior anticancer potential .
- Antimicrobial Testing : Compounds derived from thiazole frameworks were evaluated for their effectiveness against resistant bacterial strains. Results showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
